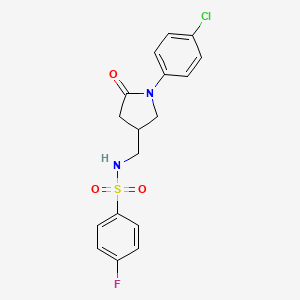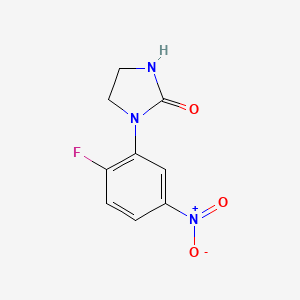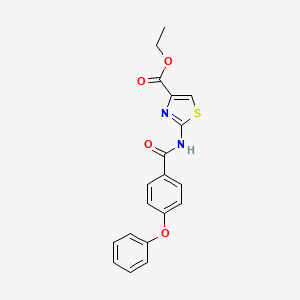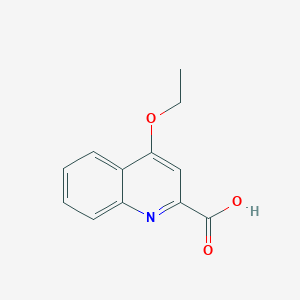
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical and Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación
Quantum Chemical and Molecular Dynamics Simulation Studies
Quantum chemical calculations and molecular dynamics simulations have been employed to investigate the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron. These studies provide insights into the reactivity parameters and adsorption behaviors of such compounds, including those related to N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide, showcasing their potential applications in materials science and corrosion inhibition (Kaya et al., 2016).
Structural Investigation and Characterisation
Single-crystal X-ray and solid-state NMR characterizations have been performed on related compounds to understand their molecular structure and behavior. Such studies are crucial for the development of potential active pharmaceutical ingredients (APIs) for the treatment of diseases like dementia, demonstrating the compound's relevance in drug discovery and development (Pawlak et al., 2021).
Synthesis and Structural Characterization of Antagonists
Compounds within the same class have been synthesized and characterized for their potential as antagonists in preventing human diseases, such as HIV-1 infection. This highlights the compound's significance in medicinal chemistry, especially in drug development for infectious diseases (Cheng De-ju, 2015).
Novel Synthesis Approaches
Research into the synthesis of key intermediates for the preparation of pesticides showcases the compound's application in agricultural chemistry. Novel synthesis routes provide valuable insights into more efficient and cost-effective production methods for agriculturally relevant chemicals (Xiao-hua Du et al., 2005).
N-Demethylation Studies
The compound's derivatives have been used in studies exploring N-demethylation of N-methyl amides, demonstrating applications in organic chemistry and potentially in the development of new synthetic methodologies (Xu Yi et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O3S/c18-13-1-5-15(6-2-13)21-11-12(9-17(21)22)10-20-25(23,24)16-7-3-14(19)4-8-16/h1-8,12,20H,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUUCRRHIKGYOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![({6-Chloroimidazo[1,2-a]pyridin-3-yl}methyl)(methyl)amine](/img/structure/B2415011.png)
![N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B2415013.png)
![5-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-4-carboxamide](/img/structure/B2415014.png)




![(Z)-2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2415023.png)

![4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B2415029.png)

![4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2415031.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2415032.png)
![9-(2-methoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2415033.png)
